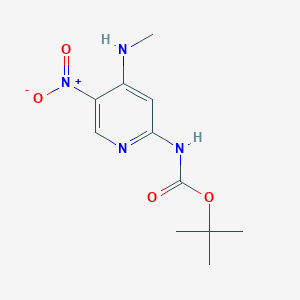
tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a methylamino group, and a nitropyridine moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate typically involves the reaction of 4-(methylamino)-5-nitropyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halides, alkoxides, in the presence of a suitable solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction of Nitro Group: 4-(Methylamino)-5-aminopyridine.
Substitution Reactions: Various substituted pyridine derivatives.
Hydrolysis: 4-(Methylamino)-5-nitropyridine and carbon dioxide.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the nitro and methylamino groups allows the compound to form specific interactions with the active sites of enzymes, leading to changes in their catalytic activity.
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
4-(Methylamino)-5-nitropyridine: A precursor in the synthesis of tert-Butyl (4-(methylamino)-5-nitropyridin-2-yl)carbamate.
Uniqueness:
- The combination of the tert-butyl, methylamino, and nitropyridine groups in this compound imparts unique chemical properties and reactivity that are not observed in simpler carbamate compounds.
- Its ability to undergo a variety of chemical reactions and its potential applications in diverse fields such as chemistry, biology, and medicine make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C11H16N4O4 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
tert-butyl N-[4-(methylamino)-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)14-9-5-7(12-4)8(6-13-9)15(17)18/h5-6H,1-4H3,(H2,12,13,14,16) |
InChIキー |
MKGFPXYYFNYHMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)NC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B15242520.png)
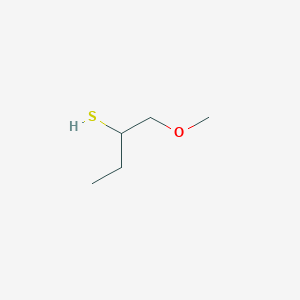
![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)


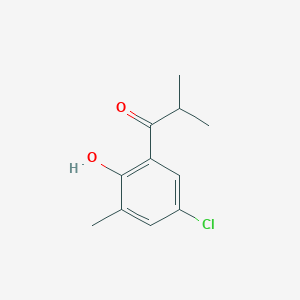
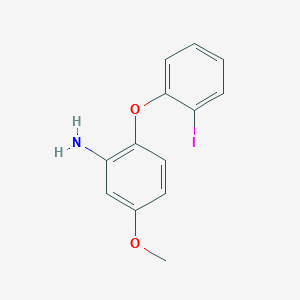
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
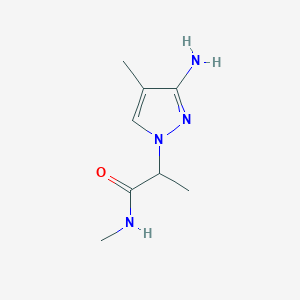
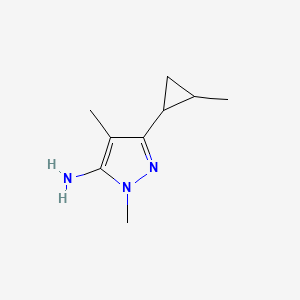
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)


